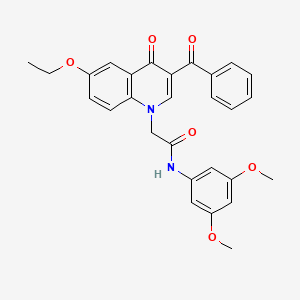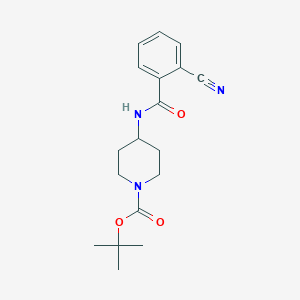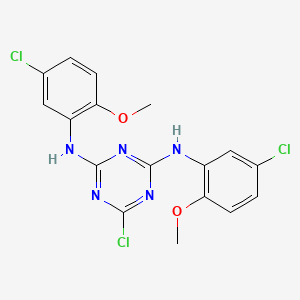![molecular formula C27H25N5O2S B2664172 N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111038-93-7](/img/no-structure.png)
N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an amide, a triazole, a quinazolinone, and a thioether. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, melting point, boiling point, and stability could be influenced by the arrangement of the functional groups within the molecule .Applications De Recherche Scientifique
- Researchers have explored the antimicrobial potential of novel compounds, including N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide. In particular, a derivative called 5,10,15,20-tetrakis(4-ethylphenyl) porphyrin has demonstrated photodynamic antimicrobial activity against clinically important bacteria . This suggests its potential use in combating infections.
- By integrating N-heterocyclic carbenes (NHCs) and their precursors into MOFs, researchers have expanded the scope of these porous materials. NHCs modify the pore surface properties, create active binding sites for guest molecules, and enhance recyclability. These functionalized MOFs find applications in gas storage, catalysis, and drug delivery .
- Similar to MOFs, NHC-functionalized PCPs benefit from enhanced surface properties and tailored porosities. These materials can selectively adsorb gases, separate mixtures, and serve as drug carriers. The incorporation of NHCs broadens their applications .
- NHCs and their precursors have been integrated into COFs, creating hybrid materials with tunable properties. These COFs exhibit high surface areas, chemical stability, and potential for gas storage, sensing, and catalysis .
- NHC-functionalized POPs combine the advantages of organic polymers with tailored porosity. Researchers have explored their use in gas separation, adsorption, and environmental remediation. The presence of NHCs enhances their performance .
- NHCs and their precursors have also found applications in POMCs. These cage-like structures offer unique binding sites and can encapsulate guest molecules. Potential uses include gas storage, molecular recognition, and catalysis .
Photodynamic Antimicrobial Activity
Metal-Organic Frameworks (MOFs)
Porous Coordination Polymers (PCPs)
Covalent-Organic Frameworks (COFs)
Porous Organic Polymers (POPs)
Porous Organometallic Cages (POMCs)
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves the reaction of 4-ethylphenylamine with 2-bromoacetylthiophene, followed by cyclization with 4-phenethyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1-thiol to form the target compound.", "Starting Materials": [ "4-ethylphenylamine", "2-bromoacetylthiophene", "4-phenethyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1-thiol" ], "Reaction": [ "Step 1: 4-ethylphenylamine is reacted with 2-bromoacetylthiophene in the presence of a base such as potassium carbonate to form N-(4-ethylphenyl)-2-bromoacetamide.", "Step 2: N-(4-ethylphenyl)-2-bromoacetamide is then reacted with 4-phenethyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1-thiol in the presence of a base such as sodium hydride to form the target compound N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide." ] } | |
Numéro CAS |
1111038-93-7 |
Nom du produit |
N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide |
Formule moléculaire |
C27H25N5O2S |
Poids moléculaire |
483.59 |
Nom IUPAC |
N-(4-ethylphenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H25N5O2S/c1-2-19-12-14-21(15-13-19)28-24(33)18-35-27-30-29-26-31(17-16-20-8-4-3-5-9-20)25(34)22-10-6-7-11-23(22)32(26)27/h3-15H,2,16-18H2,1H3,(H,28,33) |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



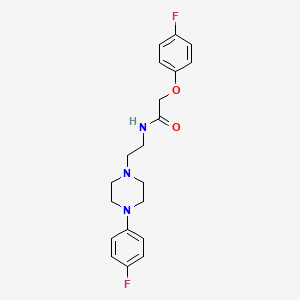
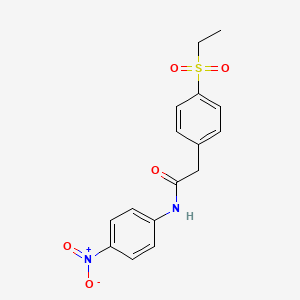
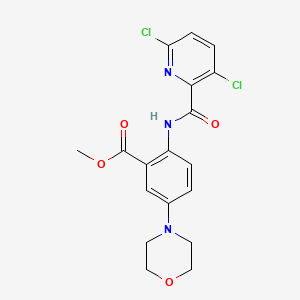
![3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2664094.png)
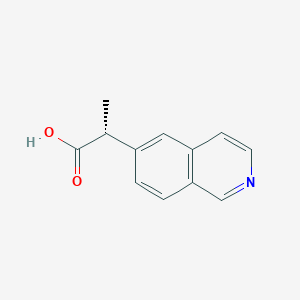
![2-[2-[2-[[3-(Trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2664096.png)
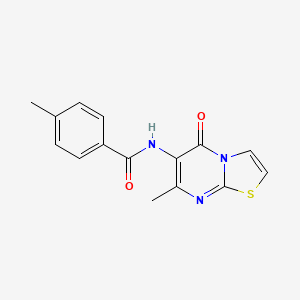
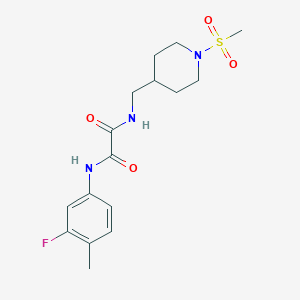
![N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664100.png)
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(1,3-oxazol-4-ylmethyl)azetidin-3-amine](/img/structure/B2664102.png)

